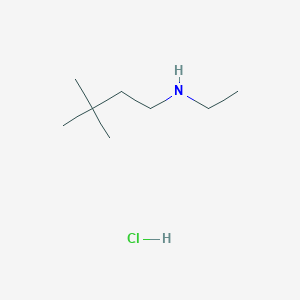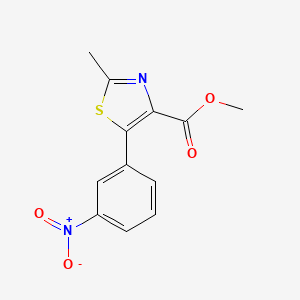
2-Methyl-5-(3-nitrophenyl)thiazole-4-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-(3-nitrophenyl)thiazole-4-carboxylic acid methyl ester is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a thiazole ring substituted with a methyl ester group. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(3-nitrophenyl)thiazole-4-carboxylic acid methyl ester typically involves multiple steps. One common method starts with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by the formation of the thiazole ring through cyclization reactions. The final step involves esterification to introduce the methyl ester group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can help in achieving consistent quality. Industrial methods also focus on minimizing waste and optimizing the use of raw materials to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(3-nitrophenyl)thiazole-4-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-Methyl-5-(3-amino-phenyl)-thiazole-4-carboxylic Acid Methyl Ester, while oxidation can lead to the formation of various carboxylated derivatives.
Scientific Research Applications
2-Methyl-5-(3-nitrophenyl)thiazole-4-carboxylic acid methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(3-nitrophenyl)thiazole-4-carboxylic acid methyl ester involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, causing oxidative stress and affecting various signaling pathways. The compound may also bind to specific enzymes or receptors, modulating their activity and leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-(2-furyl)-4-nitrothiazole
- 2-Methyl-4-nitrothiazole
Uniqueness
Compared to similar compounds, 2-Methyl-5-(3-nitrophenyl)thiazole-4-carboxylic acid methyl ester has a unique combination of functional groups that confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H10N2O4S |
|---|---|
Molecular Weight |
278.29 g/mol |
IUPAC Name |
methyl 2-methyl-5-(3-nitrophenyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C12H10N2O4S/c1-7-13-10(12(15)18-2)11(19-7)8-4-3-5-9(6-8)14(16)17/h3-6H,1-2H3 |
InChI Key |
GQHGXOLHISGWFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1'-[Sulfanediylbis(methylene-4,1-phenylene)]bis(2,2-dimethylpropan-1-one)](/img/structure/B8520932.png)

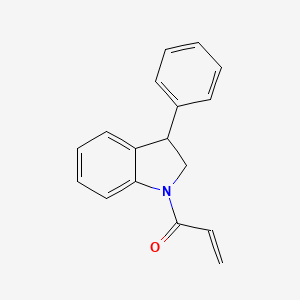
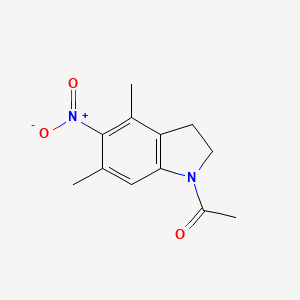
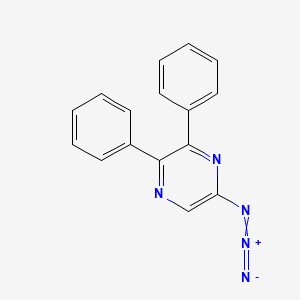
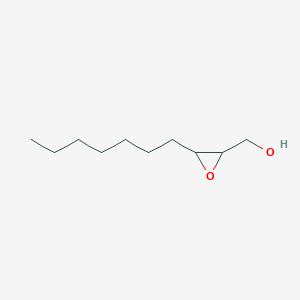
![6,7-Dichloro-2-ethyl-5-hydroxybenzo[b]thiophene](/img/structure/B8520992.png)
![1,3-Dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B8521000.png)
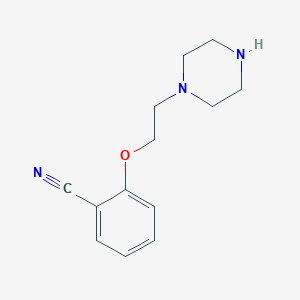
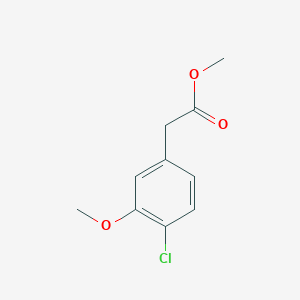
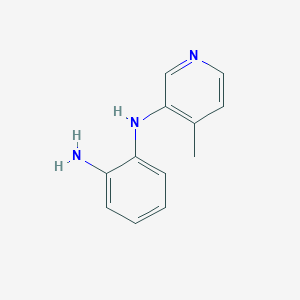
![5-{[(2-Aminoethyl)sulfanyl]methyl}-1H-imidazol-2-amine](/img/structure/B8521022.png)
